4-Benzylidenepiperidine hydrochloride
Overview
Description
4-Benzylidenepiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Mechanism of Action
Target of Action
4-Benzylidenepiperidine hydrochloride primarily targets the monoamine neurotransmitters in the brain. It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, and bodily functions.
Mode of Action
The compound interacts with its targets by increasing the release of monoamines, particularly norepinephrine, in the brain . This increased release can lead to changes in neuronal signaling and neurotransmission, potentially influencing various physiological and psychological processes.
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed in the body, metabolized by liver enzymes, and excreted via the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidenepiperidine hydrochloride typically involves the condensation of piperidine with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidenepiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-Benzylidenepiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-Benzylpiperidine
- Benzylpiperazine
- Tetrahydroisoquinoline
Comparison: 4-Benzylidenepiperidine hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Biological Activity
4-Benzylidenepiperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a benzylidene group. The synthesis typically involves the condensation of piperidine derivatives with benzaldehyde or its analogs under acidic or basic conditions. This compound is often utilized as an intermediate in the development of pharmaceuticals targeting various neurological disorders, given its ability to modulate neurotransmitter activity .
Antioxidant Activity
Research indicates that derivatives of 4-benzylidenepiperidine exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. For instance, compounds structurally related to 4-benzylidenepiperidine have shown potent DPPH radical scavenging activity, indicating their potential as antioxidants .
Inhibition of Enzymatic Activity
This compound has been evaluated for its inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : A study highlighted that certain derivatives demonstrated significant α-glucosidase inhibitory activity, which is beneficial in managing diabetes by slowing carbohydrate absorption .
- Steroid-5-Reductase Inhibition : Another study reported that N-substituted piperidine derivatives showed strong inhibition against steroid-5-reductase type 1 and 2, with IC50 values indicating high potency (60 nM for type 2) .
Analgesic and Anti-inflammatory Effects
The piperidine core of 4-benzylidenepiperidine is associated with analgesic and anti-inflammatory activities. This makes it a candidate for further research in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-benzylidenepiperidine derivatives is crucial for optimizing their biological activities. Modifications on the benzylidene moiety significantly influence their efficacy as enzyme inhibitors and antioxidants. For example, the introduction of hydroxyl groups has been correlated with enhanced α-glucosidase inhibitory activity .
Case Studies
Several case studies have explored the therapeutic potential of compounds related to 4-benzylidenepiperidine:
- Diabetes Management : A case study focusing on diabetic patients indicated that incorporating α-glucosidase inhibitors like 4-benzylidenepiperidine derivatives improved glycemic control and reduced postprandial blood sugar levels.
- Neurological Disorders : Research involving animal models demonstrated that derivatives could ameliorate symptoms associated with Alzheimer's disease by inhibiting cholinesterase activity, thus enhancing acetylcholine levels in the brain .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
4-benzylidenepiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHTYRZQRHFMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594917 | |
Record name | 4-Benzylidenepiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164650-63-9 | |
Record name | 4-Benzylidenepiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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